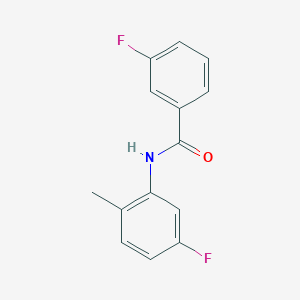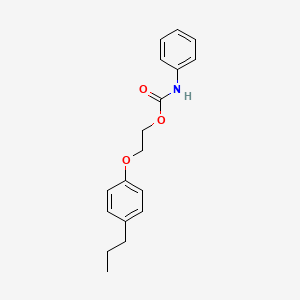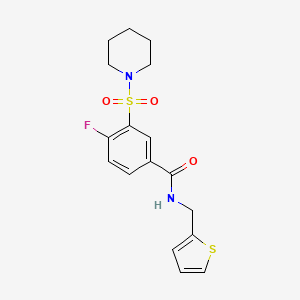![molecular formula C20H22O4 B4949364 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AEB, and it has been synthesized using different methods.
作用机制
The mechanism of action of 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde is not fully understood, but it has been found to act on different cellular pathways. AEB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. AEB has also been found to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. AEB has been found to inhibit the replication of viruses by inhibiting viral entry and viral replication.
Biochemical and Physiological Effects:
This compound has been found to have different biochemical and physiological effects. AEB has been found to inhibit the activity of enzymes, such as tyrosinase and acetylcholinesterase. AEB has also been found to have antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. AEB has been found to have neuroprotective properties by inhibiting apoptosis and reducing oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde in lab experiments is its unique chemical properties, which make it a potential candidate for drug development and material synthesis. AEB has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using AEB in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
未来方向
There are different future directions for the use of 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde in scientific research. One of the future directions is the development of new drugs for the treatment of cancer, inflammation, and viral infections. AEB can also be used in the development of new materials, such as polymers and coatings. Another future direction is the investigation of the mechanism of action of AEB, which can lead to the discovery of new cellular pathways and drug targets. Finally, the synthesis of new derivatives of AEB can lead to the discovery of compounds with enhanced properties and applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. AEB has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for drug development. AEB has also been found to have unique chemical properties, making it a potential candidate for material synthesis. The investigation of the mechanism of action of AEB and the synthesis of new derivatives can lead to the discovery of new cellular pathways and drug targets.
合成方法
There are different methods for synthesizing 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde, but the most common one is the reaction of 3-ethoxybenzaldehyde with 2-(2-allylphenoxy)ethanol in the presence of a catalyst. The reaction is carried out under reflux in anhydrous conditions, and the product is isolated through recrystallization.
科学研究应用
4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde has been found to have potential applications in different fields of scientific research. One of the most significant applications of AEB is in the development of new drugs for the treatment of various diseases. AEB has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for drug development. AEB has also been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
属性
IUPAC Name |
3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-7-17-8-5-6-9-18(17)23-12-13-24-19-11-10-16(15-21)14-20(19)22-4-2/h3,5-6,8-11,14-15H,1,4,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZTFNBYZJOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)



![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949342.png)
![3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4949347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B4949361.png)
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
